C6H11ClN2S

Description

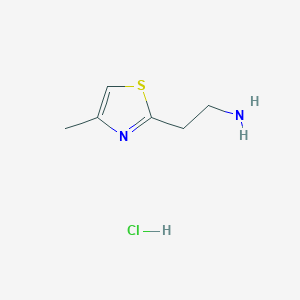

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.ClH/c1-5-4-9-6(8-5)2-3-7;/h4H,2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRKMNDOFYSVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of C6h11cln2s

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and relative spatial arrangement of atoms in a molecule. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, detailed information about the chemical environment of different nuclei can be obtained. emerypharma.comweebly.commdpi.com For C6H11ClN2S, ¹H and ¹³C NMR would be the primary techniques, complemented by multidimensional experiments.

The chemical shift (δ) in NMR spectroscopy is a highly informative parameter that indicates the electronic environment of a nucleus. Different functional groups and neighboring atoms influence the local magnetic field experienced by a nucleus, causing its resonance to appear at a characteristic chemical shift value (measured in parts per million, ppm). emerypharma.comsavemyexams.comlibretexts.orgorgchemboulder.com

In the ¹H NMR spectrum of this compound, the number of signals would correspond to the number of chemically distinct types of protons. The integration of each signal would indicate the relative number of protons in each environment. The multiplicity of the signals (singlet, doublet, triplet, quartet, multiplet) would arise from spin-spin coupling with neighboring protons, providing information about the number of protons on adjacent carbon atoms. emerypharma.commagritek.com For instance, protons on a carbon adjacent to a chlorine or sulfur atom would typically resonate at higher chemical shifts compared to those on saturated alkyl chains due to the electronegativity of these heteroatoms. orgchemboulder.comorgchemboulder.com

The ¹³C NMR spectrum would show a signal for each chemically distinct carbon atom in the molecule. savemyexams.comlibretexts.org Unlike ¹H NMR, the intensity of ¹³C signals is generally not directly proportional to the number of carbons they represent, especially in standard broadband-decoupled spectra. savemyexams.comlibretexts.org The chemical shifts of the carbon signals would provide insights into the hybridization state and functional group environment of each carbon. For example, carbons bonded to chlorine, nitrogen, or sulfur would typically appear at different chemical shifts compared to simple sp³ carbons. savemyexams.com Quaternary carbons (carbons not directly bonded to hydrogen) would be visible in the standard ¹³C spectrum but would not appear in HSQC spectra. github.io

Table 1: Illustrative Hypothetical NMR Chemical Shifts for this compound (Note: These values are illustrative and not based on experimental data for a specific this compound isomer)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration (¹H NMR) | Possible Assignment |

| ¹H | 1.0 - 2.5 | m, t, q | Variable | Aliphatic CH, CH₂, CH₃ |

| ¹H | 3.0 - 4.0 | m, t | Variable | Protons α to S or N |

| ¹H | 3.5 - 4.5 | t, m | Variable | Protons α to Cl or N |

| ¹H | 6.5 - 8.0 | s, m | Variable | Possible Imidazole (B134444) Ring Protons |

| ¹³C | 10 - 40 | - | - | Aliphatic CH₃, CH₂ |

| ¹³C | 30 - 60 | - | - | Aliphatic CH₂, CH α to S, N, Cl |

| ¹³C | 50 - 70 | - | - | Aliphatic CH α to S, N, Cl |

| ¹³C | 110 - 150 | - | - | Possible Imidazole Ring Carbons |

To establish the connectivity between atoms and gain conformational information, multidimensional NMR experiments are crucial. emerypharma.comweebly.comgithub.ioprinceton.edursc.orgresearchgate.netsdsu.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu This helps in building proton spin systems within the molecule. By analyzing the cross-peaks in the COSY spectrum, the sequence of directly coupled protons can be determined. emerypharma.comgithub.io

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment provides correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.edursc.orgsdsu.educolumbia.edu An edited HSQC can further differentiate between CH/CH₃ groups and CH₂ groups based on the phase of the cross-peaks. github.iocolumbia.edu This experiment is invaluable for assigning proton signals to their corresponding carbon signals. github.io

Analysis of the cross-peaks in COSY, HSQC, and HMBC spectra of this compound would allow for the unambiguous assignment of most proton and carbon signals and the determination of the connectivity between different parts of the molecule, leading to the proposed structural formula.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is crucial for confirming the molecular weight and elemental composition of a compound. researchgate.netmiamioh.edu Fragmentation patterns observed in MS can also provide structural information.

Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds. uvic.caprinceton.eduxmu.edu.cn In ESI-MS, the sample solution is sprayed through a charged needle, creating charged droplets. Solvent evaporation leads to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) or adducts with other ions (e.g., [M+Na]⁺). awi.deresearchgate.netnih.gov

For this compound, ESI-MS would likely show a prominent molecular ion peak corresponding to [M+H]⁺ at m/z 179 (calculated monoisotopic mass for C6H12ClN2S⁺). Adduct ions such as [M+Na]⁺ (m/z 201) might also be observed depending on the solvent and additives used. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S, ³³S, ³⁴S, ³⁶S isotopes), providing strong evidence for the elemental composition this compound.

High-resolution mass spectrometry (HRMS), often coupled with ESI (ESI-HRMS), provides highly accurate mass measurements, typically with errors in the low parts per million (ppm) range. researchgate.netmiamioh.eduxmu.edu.cn The exact mass determined by HRMS allows for the unambiguous determination of the elemental composition of the molecular ion and fragment ions. miamioh.eduxmu.edu.cnnih.gov

For this compound, ESI-HRMS would provide a precise m/z value for the molecular ion (e.g., [M+H]⁺). This exact mass would be compared to the theoretical exact masses calculated for possible elemental compositions to confirm the formula this compound. Analysis of the exact masses of fragment ions observed in tandem MS experiments (MS/MS) would provide further structural information by indicating the elemental composition of neutral losses and fragment ions. xmu.edu.cnnih.gov

Table 2: Illustrative Hypothetical HRMS Data for this compound (Note: These values are illustrative and not based on experimental data for a specific this compound isomer)

| Ion | Calculated m/z (C12 data) | Observed m/z | Delta (ppm) | Proposed Formula |

| [M+H]⁺ | 179.0359 | 179.0358 | -0.6 | C₆H₁₂ClN₂S⁺ |

| Fragment 1 | 143.0576 | 143.0575 | -0.7 | C₅H₁₁N₂S⁺ |

| Fragment 2 | 107.0304 | 107.0303 | -0.9 | C₃H₈NS⁺ |

Fragmentation analysis in MS/MS experiments (where a selected molecular ion is fragmented and the fragment ions are mass-analyzed) would provide insights into the structural subunits of this compound. Characteristic fragmentation pathways involving the cleavage of bonds adjacent to heteroatoms (N, S, Cl) would be expected. nih.gov The observed fragment ions and their relative abundances would be used to piece together the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups present in a molecule based on their characteristic molecular vibrations. nist.govimperial.ac.ukirug.orgspecac.comnih.govspectroscopyonline.comresearchgate.netalbany.edu

The IR spectrum of this compound would exhibit absorption bands corresponding to specific functional group vibrations. specac.comspectroscopyonline.com For example, stretching vibrations of C-H bonds (sp³, sp² if present), N-H bonds (if any), C-N, C-S, and C-Cl bonds would appear in characteristic regions of the spectrum. orgchemboulder.comspecac.com The presence of an imidazole ring might be indicated by specific C=N and C=C stretching vibrations.

Raman spectroscopy, which measures inelastic scattering of light, provides information about molecular vibrations that cause a change in polarizability. spectroscopyonline.comresearchgate.net Raman bands are often complementary to IR bands, with vibrations involving symmetrical stretches and nonpolar bonds typically giving strong Raman signals. researchgate.net For this compound, Raman spectroscopy could provide additional evidence for the presence of specific bonds and functional groups, particularly sulfur-containing moieties or ring systems, which can be strong Raman scatterers.

Table 3: Illustrative Hypothetical Vibrational Spectroscopy Data for this compound (Note: These values are illustrative and not based on experimental data for a specific this compound isomer)

| Technique | Wavenumber (cm⁻¹) | Intensity (IR: s, m, w; Raman: s, m, w) | Possible Assignment |

| IR | 2850 - 3000 | m-s | C-H stretching (sp³) |

| IR | 3100 - 3150 | w-m | Possible C-H stretching (sp² in ring) |

| IR | 3200 - 3400 | m-s (if N-H present) | N-H stretching |

| IR | 1500 - 1650 | m-s | Possible C=N, C=C stretching (ring) |

| IR | 600 - 800 | m-s | C-Cl stretching |

| Raman | 2850 - 3000 | m-s | C-H stretching (sp³) |

| Raman | 1500 - 1650 | m-s | Possible C=N, C=C stretching (ring) |

| Raman | ~700 | m-s | Possible C-S stretching |

By analyzing the characteristic peaks and patterns in the IR and Raman spectra, the presence or absence of key functional groups and structural features within the this compound molecule can be confirmed, complementing the information obtained from NMR and MS.

The combined data from high-resolution NMR (¹H, ¹³C, COSY, HSQC, HMBC), high-resolution mass spectrometry (ESI-HRMS and MS/MS fragmentation), and vibrational spectroscopy (IR and Raman) would provide a comprehensive set of spectroscopic evidence necessary for the detailed structural elucidation of a compound with the molecular formula this compound.

Compound Names and PubChem CIDs

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational preferences of a molecule. Different conformers of a molecule may exhibit subtle differences in their vibrational frequencies and intensities due to variations in bond angles and dihedral angles. By comparing experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to determine the most stable conformation(s) present in a sample, particularly in solid or solution phases. Analysis of specific vibrational modes sensitive to conformational changes, such as those involving the flexibility of alkyl chains or the orientation of the aminoethyl substituent relative to the thiazole (B1198619) ring in the case of this compound isomers, can help elucidate the preferred molecular arrangements.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level iucr.orgprimescholars.comresearchgate.netnih.govnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density distribution within the crystal can be mapped. This allows for the accurate determination of atomic positions, and subsequently, the molecular geometry, including bond lengths and bond angles.

Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles

From high-resolution X-ray diffraction data, the precise distances between the nuclei of bonded atoms (bond lengths) and the angles formed by three bonded atoms (bond angles) can be determined with high accuracy mdpi.comnih.govresearchgate.netmdpi.comscielo.org.za. These parameters are fundamental to understanding the molecular structure and bonding within the this compound molecule in the solid state. Analysis of bond lengths can provide information about bond order and the nature of bonding (single, double, or partial double bond character). Bond angles reveal the local geometry around each atom (e.g., tetrahedral, trigonal planar). For a this compound compound, X-ray crystallography would provide the exact bond lengths and angles within the thiazole ring, the aminoethyl or propanamine side chain, and the C-Cl bond, confirming the connectivity and spatial arrangement of atoms.

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

Beyond the structure of individual molecules, X-ray crystallography reveals how molecules are arranged in the crystal lattice, known as crystal packing nih.gov. This includes understanding the unit cell dimensions, space group symmetry, and the relative positions and orientations of molecules within the unit cell. Furthermore, it allows for the identification and characterization of intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions iucr.orgnih.gov. For a this compound hydrochloride salt, analysis of crystal packing would highlight the interactions between the organic cation and the chloride anion, as well as any hydrogen bonding involving N-H groups, C-H groups, and the chloride ion or sulfur atom. These intermolecular forces play a significant role in determining the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions that occur within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). The absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals to higher-energy antibonding orbitals. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores, which are functional groups or conjugated systems that absorb UV-Vis radiation.

For a this compound compound, UV-Vis spectroscopy would primarily provide information about electronic transitions within the thiazole ring system, which contains π electrons and heteroatoms (N and S) with lone pairs. Transitions such as π→π* and n→π* can occur in the UV region. The position and intensity of the absorption maxima (λmax) can provide insights into the extent of conjugation and the nature of the electronic transitions. While specific UV-Vis data for this compound was not found in the search results, analysis of its UV-Vis spectrum would involve identifying these absorption bands and relating them to the electronic structure of the molecule, potentially aided by computational chemistry calculations to predict electronic transitions and confirm the assignment of observed bands.

Theoretical and Computational Investigations of C6h11cln2s

Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum-chemical calculations are powerful tools for investigating the electronic structure, properties, and reactivity of molecular systems. Methods such as Density Functional Theory (DFT) and ab initio approaches are commonly employed to gain insights at the atomic and molecular level.

Density Functional Theory (DFT) Applications to C6H11ClN2S Systems

DFT is a widely used quantum-chemical method that approximates the electronic structure of a many-electron system based on the electron density. For molecules with the formula this compound, DFT calculations could be applied to determine optimized molecular geometries, calculate electronic properties such as frontier molecular orbitals (HOMO and LUMO) and partial atomic charges, and predict spectroscopic parameters (e.g., vibrational frequencies, NMR shifts). These calculations can provide valuable information about the stability and potential reaction sites within different this compound isomers. While specific detailed DFT studies solely focused on a single this compound isomer were not extensively found in the search results, quantum-chemical calculations, including those at the DFT level, have been applied to study related organic molecules and their interactions. For instance, quantum-chemical calculations were utilized in a study investigating imidazolium–sulfonium salts (some with related elemental compositions) to rationalize the relative strength of interactions nih.gov. This illustrates the applicability of these methods to analyze bonding and energetic aspects in sulfur- and nitrogen-containing organic salts.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods, derived directly from first principles without empirical parameters, offer a pathway to higher accuracy in electronic structure calculations compared to some DFT methods. Techniques such as Hartree-Fock (HF) and post-HF methods (e.g., MP2, CCSD(T)) can provide more precise descriptions of electron correlation effects. Applying ab initio methods to this compound isomers would allow for more accurate determination of properties like atomization energies, reaction barriers, and detailed charge distributions. While computationally more demanding, especially for larger systems, ab initio calculations can serve as benchmarks for validating results obtained from less computationally intensive methods like DFT. No specific ab initio studies focused on this compound isomers were identified in the provided search results, but the principles and methodologies of ab initio calculations are well-established for molecules of this size and composition.

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations provide insights into the time-dependent behavior of molecules, including their conformational flexibility, interactions with solvents, and macroscopic properties in condensed phases.

Conformational Analysis and Energy Landscapes

Molecular mechanics and molecular dynamics simulations can be used to explore the conformational space available to this compound isomers. Conformational analysis aims to identify stable conformers and their relative energies, providing a picture of the molecule's flexibility. fishersci.com. By simulating the molecule's motion over time, MD simulations can map out the energy landscape and transitions between different conformations fishersci.comchem960.com. This is particularly relevant for understanding how the structure of a this compound isomer might change in different environments or upon interacting with other molecules.

In-depth Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Understanding the non-covalent interactions within and between this compound molecules is essential for predicting their solid-state structures, aggregation behavior, and interactions with other chemical species.

Computational methods are instrumental in identifying and characterizing various types of intermolecular and intramolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking nih.govuni.lufishersci.com. Hydrogen bonding, involving a hydrogen atom bonded to a highly electronegative atom (such as N or S in this compound isomers) and an electron-rich acceptor, is a particularly important interaction in systems containing amine, imine, or thiazole (B1198619) moieties nih.govuni.lu. Halogen bonding, an attractive interaction between a halogen atom and a nucleophilic site, could also be relevant given the presence of chlorine. π-π stacking interactions can occur between aromatic or heteroaromatic rings, such as the thiazole ring present in many this compound isomers.

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry plays a crucial role in predicting spectroscopic parameters, complementing experimental techniques for structure elucidation and compound identification. Various methods are employed to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on a molecule's predicted structure and electronic properties.

NMR Spectroscopy Prediction: Computational methods are widely used to predict NMR chemical shifts and coupling constants. Approaches range from empirical methods like Hierarchically Ordered Spherical Environment (HOSE) codes to more rigorous ab initio calculations, particularly those based on Density Functional Theory (DFT) arxiv.orgnih.govfaccts.de. Machine learning models, including Graph Neural Networks (GNNs), have also emerged as powerful tools for predicting NMR spectra with high accuracy, often accounting for solvent effects arxiv.orgnih.govcomputabio.comnmrdb.orgarxiv.org. These computational predictions aid in assigning experimental NMR signals to specific atoms within a molecule and can help differentiate between potential isomers nih.govcomputabio.com. The accuracy of predicted NMR shifts is dependent on the chosen computational method and basis set, as well as the consideration of molecular conformation and environmental effects faccts.de.

IR Spectroscopy Prediction: The prediction of IR spectra involves calculating the vibrational frequencies of a molecule and their corresponding intensities computabio.comarxiv.orgfaccts.de. This is typically achieved through quantum mechanical calculations, most commonly using DFT faccts.decomputabio.comnih.govchemrxiv.org. Harmonic vibrational analysis provides a first approximation of frequencies, while anharmonic calculations can offer higher accuracy but are computationally more demanding computabio.comarxiv.orgarxiv.org. Predicted IR spectra help in identifying functional groups present in a molecule by correlating calculated vibrational modes with characteristic absorption bands computabio.com. Machine learning techniques are also being explored to improve the efficiency and accuracy of IR spectrum prediction, potentially incorporating anharmonic effects nih.govchemrxiv.orgarxiv.org.

Mass Spectrometry Prediction: Computational approaches are also utilized to predict mass spectral fragmentation patterns, particularly for techniques like tandem mass spectrometry (MS/MS) nih.govgalaxyproject.orgwishartlab.comarxiv.orgbiorxiv.org. These methods aim to simulate how a molecule will fragment under ionization conditions, predicting the mass-to-charge ratio (m/z) and relative abundance of the resulting ions wishartlab.comarxiv.org. Prediction models can be based on mechanistic fragmentation rules or trained using machine learning on large datasets of experimental spectra nih.govgalaxyproject.orgarxiv.orgbiorxiv.org. Predicted mass spectra are valuable for identifying unknown compounds by comparing experimental data to computationally generated spectral libraries galaxyproject.orgarxiv.org.

While specific computational data for this compound was not found in the provided search results, the aforementioned computational techniques are routinely applied to compounds of similar size and complexity. Applying these methods to the potential isomers of this compound would involve:

Optimizing the molecular geometry of each isomer using quantum mechanical calculations to find stable conformers faccts.decomputabio.com.

Calculating NMR parameters (chemical shifts, coupling constants) for the optimized structures faccts.decomputabio.com.

Calculating vibrational frequencies and intensities to predict the IR spectrum computabio.comfaccts.de.

Simulating fragmentation pathways and predicting the resulting m/z values and intensities for mass spectrometry nih.govwishartlab.com.

The results from these computational predictions could then be compared with experimental spectroscopic data to confirm the structure of a synthesized or isolated compound with the formula this compound or to help distinguish between possible isomeric structures.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of C6h11cln2s

Nucleophilic and Electrophilic Reactions of the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is central to the reactivity of C6H11ClN2S. pharmaguideline.comcutm.ac.in Its aromaticity, arising from the delocalization of a lone pair of electrons from the sulfur atom, dictates its behavior in chemical reactions. globalresearchonline.net The electron distribution within the ring makes certain positions susceptible to either electrophilic or nucleophilic attack. pharmaguideline.comchemicalbook.com

Electrophilic Reactions: Calculations of pi-electron density show that the C5 position is the primary site for electrophilic substitution. wikipedia.org The sulfur atom acts as an electron donor, making the C5 position slightly electron-rich and thus the preferred target for electrophiles. pharmaguideline.com If the C5 position is already substituted, electrophilic attack is unlikely to occur at other positions. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation and sulfonation, which would preferentially occur at the C5 position. pharmaguideline.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com

Nucleophilic Reactions: Conversely, the C2 position of the thiazole ring is electron-deficient, making it the most vulnerable site for nucleophilic attack. pharmaguideline.comglobalresearchonline.netchemicalbook.com Reactions with strong nucleophiles are necessary unless the ring is activated. pharmaguideline.com For instance, quaternization of the ring nitrogen increases the acidity of the C2-hydrogen, making it susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.comwikipedia.org This deprotonation generates a nucleophilic C2 carbon that can react with various electrophiles. pharmaguideline.com If a leaving group, such as a halogen, is present at the C2 position, it can be readily displaced by nucleophiles. cutm.ac.in

| Reaction Type | Preferred Position | Activating/Directing Factors | Example Reagents |

| Electrophilic Substitution | C5 | Electron-donating groups at C2 | Halogens (e.g., Br2), Sulfonating agents (e.g., SO3) |

| Nucleophilic Substitution | C2 | Electron-withdrawing groups, Ring quaternization, Presence of a leaving group | Strong nucleophiles (e.g., NaNH2), Organolithium compounds |

| Protonation/Alkylation | N3 | Lone pair of electrons on nitrogen | Acids, Alkyl halides |

Transformations Involving the Halogen and Amine Functionalities in this compound

Halogen Transformations: A chlorine atom attached to the thiazole ring, particularly at the C2 position, is susceptible to nucleophilic substitution. pharmaguideline.comacs.orgacs.org This reaction allows for the introduction of a wide range of other functional groups. For example, 2-chlorothiazole (B1198822) can react with thiourea (B124793) in aqueous media, demonstrating the lability of the chlorine atom. acs.org The reactivity of such chloro-heterocyclic compounds can also lead to ring transformations under specific conditions, such as reaction with potassium amide in liquid ammonia (B1221849), which can convert chloropyrazines into imidazoles. researchgate.net

Amine Functionality Transformations: The reactivity of an amine group depends on its position on the molecule and whether it is a primary, secondary, or tertiary amine. Aromatic amines are highly reactive towards electrophilic substitution on the ring they are attached to. libretexts.org The amine group itself can undergo various reactions:

Alkylation: Reaction with alkyl halides can lead to more substituted amines. libretexts.org

Acylation: Reaction with acid chlorides forms amides, a transformation that can be used to modify the amine's reactivity. libretexts.org

Diazotization: A primary aromatic amine can react with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. globalresearchonline.net For instance, the diazonium salt derived from 2-aminothiazole (B372263) can undergo nucleophilic substitution to yield 2-bromothiazole. globalresearchonline.net

The synthesis of chiral vicinal chloroamines has been achieved through asymmetric protonation, highlighting a sophisticated transformation involving both functionalities. nih.gov

Mechanistic Studies of Hydrolysis, Oxidation, and Reduction Pathways for this compound

The stability and degradation of this compound are determined by its susceptibility to hydrolysis, oxidation, and reduction.

Hydrolysis: The thiazole ring itself is generally stable. However, functional groups attached to it can be susceptible to hydrolysis. For example, thiazoline (B8809763) 1,1-dioxides, which can be formed via oxidation, are highly sensitive to moisture and readily hydrolyze to open the ring. rsc.org The presence of a chlorine atom may also influence hydrolytic stability, as seen in the hydrolysis of related benzothiadiazine derivatives under acidic conditions. mdpi.com

Oxidation: The thiazole ring is resistant to many oxidizing agents. slideshare.net However, oxidation can occur at the nitrogen or sulfur atoms. Oxidation at the nitrogen atom with agents like mCPBA or hydrogen peroxide can form an aromatic thiazole N-oxide. globalresearchonline.netwikipedia.org Oxidation at the sulfur atom can also occur, leading to non-aromatic sulfoxides or sulfones. wikipedia.org The oxidation of related 2-thiazolines with various oxidants can lead to ring-opening products or the formation of thiazoles. rsc.org For organochlorine compounds in general, degradation via oxidation can be enhanced at higher temperatures and with the addition of oxidizing agents like hydrogen peroxide. nih.gov

Reduction: The thiazole ring shows good stability against reduction by catalytic hydrogenation with platinum or with metals in hydrochloric acid. pharmaguideline.com However, reduction with Raney nickel can cause desulfurization and subsequent degradation of the ring. pharmaguideline.com A useful synthetic transformation involves the reduction of N-methyl thiazolium salts with sodium borohydride, followed by hydrolysis, to produce aldehydes. globalresearchonline.net

| Pathway | Reagents/Conditions | Outcome |

| Hydrolysis | Acidic or basic conditions | Generally stable, but substituents or oxidized forms may hydrolyze, leading to ring-opening. |

| Oxidation | Peracids (e.g., mCPBA), H2O2, KMnO4 | Formation of N-oxides, sulfoxides, sulfones, or ring-opened products. globalresearchonline.netwikipedia.orgrsc.org |

| Reduction | Raney Nickel | Desulfurization and ring degradation. pharmaguideline.com |

| Reduction | NaBH4 (on N-alkyl thiazolium salt) followed by HgCl2 hydrolysis | Formation of an aldehyde. globalresearchonline.net |

Photochemical and Thermal Reactivity Profiles of this compound

The response of this compound to light and heat is critical for understanding its environmental fate and potential for controlled transformations.

Photochemical Reactivity: Thiazole and its derivatives undergo various photochemical reactions. nih.gov Upon UV irradiation, the thiazole ring can undergo cleavage, typically at the S1-C2 or S1-C5 bond, leading to ring-opening and the formation of isocyano compounds or other isomers. researchgate.net Recent studies have shown that photochemical irradiation can be used to selectively and predictably alter the structure of thiazoles through a series of rearrangements, allowing access to different isomers under mild conditions. researchgate.netchemistryworld.com This permutation reactivity highlights the potential for light-driven synthesis of complex derivatives. researchgate.net The specific photochemical behavior of this compound would depend on the precise arrangement of its substituents, which can influence the absorption of light and the subsequent reaction pathways.

Thermal Reactivity: The thiazole ring is generally thermally stable. However, at very high temperatures, fragmentation can occur. For instance, flash vacuum pyrolysis of thiazoline 1,1-dioxides at 600 °C results in fragmentation to produce SO2, a nitrile, and an alkene. rsc.org The thermal degradation of organosulfur compounds can be complex, often involving the generation of free radicals. usgs.gov Similarly, the thermal degradation of organophosphorus compounds containing heterocyclic rings has been studied, indicating that complex mixtures of products can be formed. shu.ac.uk The thermal stability of this compound would be influenced by the strength of the bonds within its specific structure, with the potential for elimination or rearrangement reactions at elevated temperatures.

Exploration of C6h11cln2s in Advanced Chemical Synthesis and Materials Science

C6H11ClN2S as a Core Scaffold for the Construction of Complex Molecular Architectures

The tetrahydrobenzothiazole core of this compound serves as a robust and adaptable scaffold for the synthesis of intricate molecular architectures. This heterocyclic system, with its inherent stereochemical possibilities and multiple points for functionalization, provides a foundational platform for building complex molecules with tailored properties. The 2-aminothiazole (B372263) moiety within this scaffold is a cornerstone in the synthesis of numerous biologically active compounds, including pharmaceuticals and biocides. uq.edu.au

The chloroacetamide group attached to the 2-amino position of the tetrahydrobenzothiazole ring is a key reactive handle. This functional group allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the this compound scaffold to other molecular fragments. This reactivity is crucial for the construction of larger, more complex structures. For instance, the chloroacetyl group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities and build elaborate molecular frameworks.

The synthesis of complex molecules often involves a series of strategic bond formations, and the this compound scaffold provides a reliable starting point for such synthetic endeavors. The inherent reactivity of the chloroacetamide group, combined with the potential for modifications on the tetrahydrobenzothiazole ring system, allows for a modular approach to complex molecule synthesis. This modularity is highly desirable in medicinal chemistry and materials science for the creation of libraries of compounds with diverse structures and functions. nih.gov

Table 1: Key Reactive Sites of the this compound Scaffold for Further Functionalization

| Reactive Site | Type of Reaction | Potential Modifications |

| Chloroacetamide Group | Nucleophilic Substitution | Attachment of amines, thiols, alcohols, and other nucleophiles to introduce diverse side chains. |

| Tetrahydrobenzo Ring | Various Organic Reactions | Introduction of substituents, modification of saturation, and ring-opening reactions. |

| Thiazole (B1198619) Ring | Electrophilic/Nucleophilic Substitution | Further functionalization, though typically less reactive than the chloroacetamide group. |

| Amino Group (after deacetylation) | Acylation, Alkylation, etc. | Introduction of a wide range of substituents to modulate properties. |

Applications of this compound as a Building Block in Diversified Organic Synthesis

The utility of this compound as a building block in organic synthesis is underscored by the reactivity of its chloroacetamide functionality. This electrophilic center readily participates in reactions with a wide range of nucleophiles, making it a versatile precursor for the synthesis of a variety of organic compounds. The Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring, highlights the importance of α-haloketones and thioamides as foundational building blocks. nih.gov Similarly, the pre-formed tetrahydrobenzothiazole core of this compound, equipped with a reactive chloroacetamide side chain, serves as a higher-order building block for more complex targets.

One common application of such building blocks is in the synthesis of derivatives with potential biological activity. For example, the reaction of N-(thiazol-2-yl)-2-chloroacetamide derivatives with various nucleophiles has been employed to create libraries of compounds for screening as antimicrobial or anticancer agents. nih.gov The tetrahydrobenzothiazole moiety itself is recognized as a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. nih.gov

The synthetic versatility of this compound extends to the construction of heterocyclic systems and other complex organic structures. The chloroacetamide group can be used to link the tetrahydrobenzothiazole core to other heterocyclic rings, forming hybrid molecules with potentially enhanced biological or material properties. For instance, sequential reactions involving the chloroacetamide group can lead to the formation of fused ring systems or macrocycles.

Table 2: Examples of Reactions Utilizing Chloroacetamide Derivatives of Thiazoles

| Reactant | Nucleophile | Product Type | Potential Application | Reference |

| N-(thiazol-2-yl)-2-chloroacetamide | Substituted anilines | N-arylacetamido-thiazoles | Antimicrobial, Anticancer | nih.gov |

| N-(thiazol-2-yl)-2-chloroacetamide | Phenols | 2-(phenoxy)acetamido-thiazoles | Antibacterial, Antifungal | |

| 2-chloro-N-(thiazol-2-yl)acetamide | Hydrazine hydrate | Hydrazinylacetamide-thiazoles | Synthesis of quinoline-containing hybrids | researchgate.net |

Incorporation of this compound into Supramolecular Assemblies and Frameworks

The structure of this compound contains several features that enable its participation in the formation of supramolecular assemblies. The presence of nitrogen and sulfur heteroatoms, as well as the amide functionality, provides sites for non-covalent interactions such as hydrogen bonding and coordination with metal ions. These interactions are fundamental to the construction of well-ordered supramolecular architectures.

The 2-aminothiazole moiety, in particular, is known to form robust hydrogen-bonded dimers and chains. uq.edu.au The amide group in the this compound molecule can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of extended hydrogen-bonded networks. These networks can lead to the self-assembly of molecules into one-, two-, or three-dimensional structures. The ability of thiazole derivatives to form such organized structures is of interest in the fields of crystal engineering and materials science.

Furthermore, the nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions. uq.edu.au This property allows for the incorporation of this compound-derived units into metal-organic frameworks (MOFs) and coordination polymers. By carefully selecting the metal center and the connectivity of the organic ligand, it is possible to design supramolecular frameworks with specific topologies and properties, such as porosity for gas storage or catalytic activity. The combination of hydrogen bonding and metal coordination can lead to the formation of complex and functional supramolecular systems.

Role of this compound-derived Moieties in Catalysis and Ligand Design

The tetrahydrobenzothiazole framework present in this compound can be utilized in the design of ligands for transition metal catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate to a metal center, and modifications to the scaffold can be made to tune the electronic and steric properties of the resulting ligand. The design of effective ligands is crucial for controlling the activity, selectivity, and stability of homogeneous catalysts. nih.gov

By modifying the this compound molecule, for example, by introducing phosphine (B1218219) or other donor groups, it is possible to create multidentate ligands. These ligands can form stable complexes with a variety of transition metals, such as palladium, rhodium, and iridium, which are widely used in catalysis. The specific geometry and electronic environment provided by the tetrahydrobenzothiazole-based ligand can influence the outcome of catalytic reactions, such as cross-coupling reactions, hydrogenations, and hydroformylations.

The amide functionality can also play a role in catalysis, either by acting as a secondary coordination site or by influencing the properties of the ligand through hydrogen bonding. The development of catalysts that operate in confined spaces, such as those created by supramolecular cages, is an emerging area where ligands derived from this compound could find application. uva.nl The ability to systematically modify the structure of this compound makes it an attractive platform for the rational design of new and improved catalysts.

Advanced Analytical Methodologies for C6h11cln2s System Characterization

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for separating components within a mixture, enabling the assessment of the purity of C6H11ClN2S and the isolation of impurities or derivatives. The choice of chromatographic technique depends largely on the physical and chemical properties of this compound and any co-existing substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely utilized separation technique suitable for analyzing a broad range of organic compounds, including those that may not be sufficiently volatile for gas chromatography ijarsct.co.inglobalresearchonline.net. HPLC separates analytes based on their interactions with a stationary phase and a mobile phase pumped through a column under high pressure ijarsct.co.inglobalresearchonline.net.

Method development for this compound using HPLC involves selecting appropriate chromatographic parameters to achieve adequate separation, sensitivity, and peak characteristics globalresearchonline.net. Key considerations include the choice of stationary phase (e.g., reversed-phase C18 or C8, normal phase), mobile phase composition (e.g., mixtures of water, organic solvents like acetonitrile (B52724) or methanol, and buffers to control pH), flow rate, column temperature, and detection method (e.g., UV-Vis, refractive index, or mass spectrometry) ijarsct.co.inglobalresearchonline.netgyanvihar.org.

The chemical structure and properties of this compound, such as polarity and potential ionization states, significantly influence method development globalresearchonline.netgyanvihar.org. For ionizable analytes, controlling the mobile phase pH is crucial for achieving symmetrical and sharp peaks, which are desirable for accurate quantitative analysis globalresearchonline.netgyanvihar.org. Optimization involves systematic adjustments of these parameters to improve resolution between this compound and potential impurities, reduce analysis time, and enhance peak shape and sensitivity globalresearchonline.netgyanvihar.org. Reversed-phase chromatography is often the initial approach for method development ijarsct.co.inglobalresearchonline.net.

Gas Chromatography (GC) for Volatile this compound Derivatives or Impurities

Gas Chromatography (GC) is an effective separation technique for volatile or semi-volatile compounds measurlabs.comphenomenex.com. If this compound or its relevant impurities/derivatives possess sufficient volatility and thermal stability, GC can be employed for their separation and analysis measurlabs.com. In GC, the sample is vaporized and transported through a column by an inert carrier gas (mobile phase) measurlabs.comphenomenex.com. Separation occurs based on the differential partitioning of analytes between the stationary phase within the column and the gas phase measurlabs.comphenomenex.com.

GC method development for this compound would involve selecting a suitable stationary phase (e.g., based on polarity), optimizing oven temperature programs (isothermal or gradient), choosing an appropriate carrier gas and flow rate, and selecting a detector (e.g., Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry Detector (MSD)) phenomenex.comepa.gov. GC is particularly useful for analyzing volatile organic compounds and can be applied to various sample matrices after appropriate preparation measurlabs.comepa.govyoutube.com.

Hyphenated Analytical Systems (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling of this compound and its Transformations

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, providing a more comprehensive analysis of complex samples containing this compound.

GC-MS couples a Gas Chromatograph with a Mass Spectrometer measurlabs.comthermofisher.cominnovatechlabs.com. After separation by GC, compounds eluting from the column are introduced into the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) measurlabs.cominnovatechlabs.com. The mass spectrum provides a unique fingerprint of a compound, allowing for its identification by comparison to spectral libraries innovatechlabs.com. GC-MS is valuable for identifying and quantifying volatile and semi-volatile components, including potential impurities or degradation products of this compound measurlabs.comthermofisher.com. It can be used for both targeted analysis (monitoring specific ions) and untargeted analysis (scanning a range of ions to identify unknown compounds) thermofisher.com.

LC-MS and LC-MS/MS combine Liquid Chromatography with Mass Spectrometry eag.commeasurlabs.combioxpedia.comcreative-proteomics.com. These techniques are particularly useful for analyzing less volatile or thermally labile compounds, which may not be suitable for GC eag.comcreative-proteomics.com. LC-MS provides molecular weight information and can offer some structural insights through fragmentation patterns creative-proteomics.com. LC-MS/MS (tandem mass spectrometry) involves multiple stages of mass analysis, typically using a triple quadrupole mass spectrometer eag.commeasurlabs.comcreative-proteomics.com. This technique allows for the selection of a parent ion, its fragmentation in a collision cell, and the analysis of the resulting product ions eag.commeasurlabs.com. LC-MS/MS offers enhanced sensitivity and selectivity compared to single-stage MS, making it powerful for trace analysis and the characterization of complex organic molecules and their transformations measurlabs.comcreative-proteomics.com. It is widely applied in various fields, including the analysis of pharmaceuticals and their metabolites measurlabs.combioxpedia.com. For this compound, LC-MS/MS could be employed to identify and quantify the compound itself, as well as to profile its transformation products or impurities present at low concentrations measurlabs.comcreative-proteomics.com. Multiple Reaction Monitoring (MRM) in LC-MS/MS is a highly selective and sensitive method for quantitative analysis creative-proteomics.com.

Validation of Analytical Procedures for Robustness, Accuracy, and Reproducibility in this compound Research

Validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing documented evidence of its reliability, accuracy, and consistency globalresearchonline.netpharmtech.comgavinpublishers.comgsconlinepress.com. For the analysis of this compound, validation confirms that the chosen chromatographic or hyphenated technique consistently yields reliable results.

Key validation parameters typically assessed include accuracy, precision (repeatability and intermediate precision), specificity/selectivity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness ijarsct.co.inglobalresearchonline.netgavinpublishers.comgsconlinepress.com.

Accuracy: Assesses how close the experimental results are to the true value ijarsct.co.ingavinpublishers.com.

Precision: Measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample ijarsct.co.ingavinpublishers.com.

Specificity/Selectivity: Demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components globalresearchonline.netgavinpublishers.com.

Linearity: Evaluates the proportional relationship between the analytical response and the concentration of the analyte over a defined range ijarsct.co.ingavinpublishers.com.

Range: Defines the interval between the upper and lower concentrations of analyte for which the method has demonstrated linearity, accuracy, and precision gavinpublishers.com.

Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected, though not necessarily quantified ijarsct.co.ingavinpublishers.com.

Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision ijarsct.co.ingavinpublishers.com.

Robustness: Examines the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ijarsct.co.ingavinpublishers.com.

Validation studies involve performing a series of experiments under defined conditions and evaluating the results against pre-established acceptance criteria globalresearchonline.netpharmtech.comgavinpublishers.com. Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is essential for method validation ijarsct.co.inglobalresearchonline.net.

Development of Novel Sensor Technologies for this compound Detection and Quantification

While chromatographic and hyphenated techniques are standard for comprehensive analysis, the development of novel sensor technologies offers potential for rapid, on-site, or continuous monitoring of this compound. Sensors are devices that detect a specific analyte and produce a measurable signal proportional to its concentration researchgate.net.

The development of sensors for this compound would require designing a sensing element that interacts specifically with the compound. This could involve various detection principles, including electrochemical, optical, or mass-based methods researchgate.netpresens.demsasafety.comxsensor.comsick.com. For instance, an electrochemical sensor might utilize a modified electrode surface that undergoes a measurable change (e.g., current or potential) upon binding or reacting with this compound. Optical sensors could rely on changes in light absorption, fluorescence, or scattering upon interaction with the analyte presens.desick.com.

Challenges in developing selective and sensitive sensors for a specific compound like this compound include ensuring minimal interference from other components in the matrix and achieving sufficient detection limits. Advances in materials science and nanotechnology could play a significant role in creating highly specific and sensitive sensing interfaces researchgate.net. While general sensor technologies for various gases and chemicals exist researchgate.netmsasafety.com, the application to a specific compound like this compound would require targeted research and development.

Future Perspectives and Emerging Research Avenues for C6h11cln2s

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Retrosynthesis

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and synthesis of new molecules, including derivatives of C6H11ClN2S. arxiv.org Machine learning (ML) models, a subset of AI, can analyze vast datasets of chemical information to predict molecular properties and devise synthetic pathways, a process known as retrosynthesis. nih.govresearchgate.net

Predictive Chemistry: AI algorithms can be trained on large databases of compounds to predict the physicochemical properties, bioactivity, and toxicity of novel this compound derivatives. bme.hunih.gov This predictive power allows researchers to virtually screen thousands of potential candidates and prioritize the most promising ones for synthesis, thereby saving significant time and resources. nih.govmdpi.commdpi.com For instance, quantitative structure-activity relationship (QSAR) models powered by machine learning could predict the biological activity of new this compound analogs, guiding the design of more potent and selective therapeutic agents.

Below is a table summarizing potential AI and machine learning applications for this compound:

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity of new derivatives. |

| Molecular Dynamics (MD) Simulations | Understanding the conformational behavior and interactions with biological targets. | |

| Deep Learning Neural Networks | High-accuracy prediction of a wide range of physicochemical properties. | |

| Retrosynthesis | Template-based models | Proposing synthetic routes based on known chemical reactions. |

| Template-free models | Discovering novel and unconventional synthetic pathways. | |

| Hybrid models | Combining the reliability of template-based methods with the creativity of template-free approaches. |

Exploration of this compound in Unconventional Reaction Media and Solvents

The principles of green chemistry are increasingly influencing the design of chemical processes, with a strong emphasis on reducing the use of volatile and hazardous organic solvents. nih.govnih.gov The study of this compound and its reactions in unconventional media, such as ionic liquids and deep eutectic solvents, represents a significant area of future research. bohrium.compugetsound.edu

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, and they offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable solvating properties. nih.govmdpi.comnih.govosti.gov For the synthesis and modification of this compound, ILs could serve as both the solvent and catalyst, potentially leading to improved reaction rates, yields, and selectivities. iolitec.de Furthermore, the use of ILs can simplify product isolation and catalyst recycling, aligning with the goals of sustainable chemistry.

Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components that, at a particular molar ratio, have a melting point significantly lower than that of the individual components. They share many of the advantageous properties of ILs but are often cheaper, less toxic, and more biodegradable. Exploring the synthesis of this compound in DESs could lead to more environmentally friendly and economically viable production methods.

The following table outlines the potential benefits of using unconventional solvents for reactions involving this compound:

| Unconventional Solvent | Key Properties | Potential Advantages for this compound Chemistry |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable polarity. | Enhanced reaction rates and selectivities, simplified product separation, potential for catalyst recycling. |

| Deep Eutectic Solvents (DESs) | Low cost, low toxicity, biodegradability, simple preparation. | Greener and more sustainable synthetic routes, improved safety profile of the chemical process. |

| Supercritical Fluids | High diffusivity, low viscosity, tunable density. | Facile separation of products and reactants, potential for unique reactivity and selectivity. |

Design of this compound-based Smart Materials and Responsive Systems

"Smart" or "intelligent" materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. mdpi.com The sulfonamide group present in the broader class of compounds related to this compound is known to exhibit pH-responsive behavior. researchgate.netnih.govescholarship.org This property opens up exciting possibilities for the design of this compound-based smart materials.

pH-Responsive Polymers: By incorporating this compound or its derivatives as monomers into polymer chains, it is possible to create pH-sensitive polymers. rsc.org The sulfonamide moiety can be ionized or deionized depending on the pH of the surrounding environment, leading to changes in the polymer's solubility, conformation, or ability to form hydrogels. acs.org Such materials could have applications in drug delivery systems, where a change in pH (e.g., in the vicinity of a tumor) triggers the release of a therapeutic agent.

Responsive Hydrogels: Hydrogels are cross-linked polymer networks that can absorb large amounts of water. This compound-containing hydrogels could be designed to swell or shrink in response to specific pH values. This responsive behavior could be harnessed for applications in sensors, actuators, and controlled-release formulations.

The table below summarizes potential applications of this compound-based smart materials:

| Material Type | Stimulus | Potential Application |

| pH-Responsive Polymers | pH | Targeted drug delivery, sensors, bioseparation. |

| Smart Hydrogels | pH, Temperature | Controlled release of active compounds, tissue engineering scaffolds, soft robotics. |

| Responsive Coatings | Light, pH | "Self-healing" materials, anti-fouling surfaces. |

Fundamental Studies on this compound in Non-Aqueous Systems and Ionic Environments

A deeper understanding of the behavior of this compound in non-aqueous environments is crucial for expanding its applications, particularly in electrochemistry and materials science. researchgate.netrsc.orgdiva-portal.org

Electrochemistry in Non-Aqueous Solvents: The electrochemical properties of sulfur-nitrogen compounds are of significant interest for the development of energy storage devices and electrocatalysts. rsc.orgnih.govacs.orgresearchgate.net Studying the redox behavior of this compound in various non-aqueous electrolytes can provide insights into its potential use in batteries or as a redox mediator. rsc.orgnih.gov The choice of solvent and supporting electrolyte can have a profound impact on the stability and reactivity of the electrochemically generated species. taylorfrancis.com

Behavior in Ionic Environments: The interaction of this compound with different ions in solution can influence its solubility, stability, and reactivity. Fundamental studies on its behavior in concentrated salt solutions and ionic liquids can inform its application in areas such as extraction, catalysis, and the formulation of new materials.

The following table highlights key research directions for fundamental studies of this compound:

| Research Area | Focus of Study | Potential Insights and Applications |

| Non-Aqueous Electrochemistry | Cyclic voltammetry, spectroelectrochemistry, computational modeling. | Understanding redox mechanisms, potential for energy storage applications, design of new electrocatalysts. |

| Solvation and Speciation | Spectroscopic techniques (NMR, UV-Vis, IR), computational chemistry. | Elucidating solvent-solute interactions, predicting reactivity in different media. |

| Ionic Interactions | Conductometry, potentiometry, isothermal titration calorimetry. | Understanding the effects of ion pairing and complexation on the properties and reactivity of this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.